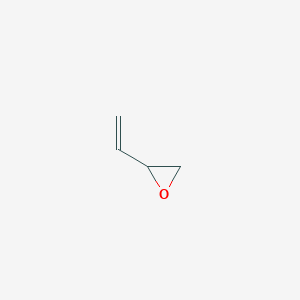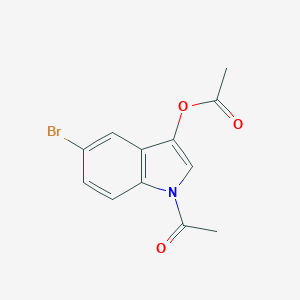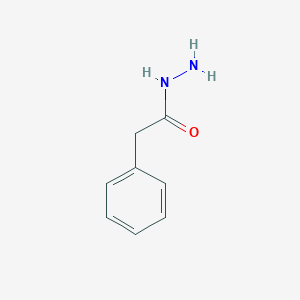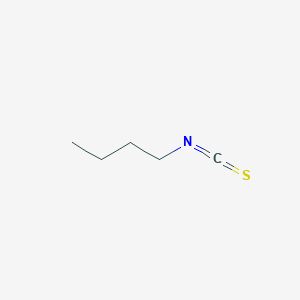
Butyl isothiocyanate
Vue d'ensemble
Description
Butyl isothiocyanate is a compound that belongs to the class of isothiocyanates, which are known for their interesting biological properties, including antifungal activities. Isothiocyanates are natural products that can be extracted from plants .
Synthesis Analysis
The synthesis of isothiocyanates from amines can be achieved using di-tert-butyl dicarbonate (Boc2O) with catalysts such as DMAP or DABCO, yielding good to excellent results. This method is advantageous as most byproducts are volatile, simplifying the work-up process . Additionally, the synthesis of specific isothiocyanate derivatives, such as 3-oxobutyl isothiocyanate, has been extensively reviewed, highlighting its reactions with various functional groups and the importance of reaction conditions like pH .
Molecular Structure Analysis
The molecular structure of butyl isothiocyanate has been studied using techniques such as X-ray crystallography and NMR. These studies have revealed the inclusion phenomenon of butyl isothiocyanate with alpha-cyclodextrin, which increases the solubility of the isothiocyanate. The exact position of the guest molecule within the host structure was determined, demonstrating the complementary nature of both techniques for structural characterization .
Chemical Reactions Analysis
Butyl isothiocyanate exhibits sensitivity towards acids, with different products being obtained under varying pH conditions. Typically, it forms thiourea derivatives when reacted with amines. However, the presence of other functional groups can lead to the formation of biologically important condensed bicyclic or tricyclic heterocycles containing nitrogen and/or sulfur . The pyrolysis of isothiocyanates, including butyl derivatives, involves the unimolecular elimination of isothiocyanic acid, with secondary reactions being more extensive due to the unsaturation in the carbon skeleton .
Physical and Chemical Properties Analysis
The physical properties of isothiocyanate derivatives have been investigated, particularly in the context of liquid crystals. New but-3-enyl-based isothiocyanate liquid crystals have been synthesized and compared with n-butyl analogues. These studies have shown that the substitution of the n-butyl chain with but-3-enyl can increase birefringence and reduce rotational viscosity, indicating potential applications for high birefringence mixtures . Furthermore, the structural confirmation and thermodynamics of biorelevant dithiocarbamate molecules related to butyl isothiocyanate have been explored, providing insights into their stability and vibrational properties .
Relevant Case Studies
Case studies involving butyl isothiocyanate and its derivatives have demonstrated their potential in various applications. For instance, the inclusion complex with alpha-cyclodextrin has been shown to enhance the solubility of butyl isothiocyanate, which could be beneficial for its antifungal properties . Additionally, the inhibition of carcinogenic compound metabolism by arylalkyl isothiocyanates in rats and mice suggests that butyl isothiocyanate derivatives could have protective effects against a broad spectrum of carcinogenic or toxic compounds .
Applications De Recherche Scientifique
1. Antifungal and Anti-Biofilm Activity Against Candida Albicans
- Application Summary: Butyl isothiocyanate has shown significant antifungal and anti-biofilm activity against Candida albicans, a prevalent opportunistic fungal pathogen in humans .
- Methods of Application: In the study, butyl isothiocyanate was applied at a concentration of 17.36 mM to inhibit planktonic growth and biofilm formation of Candida albicans . The effects were analyzed using a metabolic assay (XTT assay) and Scanning Electron Microscopy (SEM) .
- Results: The study found that butyl isothiocyanate inhibits ergosterol biosynthesis, enhances the permeability of cell membranes, arrests cells at the S-phase, and induces intracellular Reactive Oxygen Species (ROS) accumulation in Candida albicans . These effects lead to cell death in Candida albicans .
2. Antimicrobial Activity Against Human Infections
- Application Summary: Isothiocyanates, including butyl isothiocyanate, have been studied for their antimicrobial properties against human pathogens .
- Methods of Application: The specific methods of application vary depending on the type of infection and the specific pathogen involved .
- Results: While the specific results for butyl isothiocyanate are not detailed, isothiocyanates in general have been found to be effective against important human pathogens, including bacteria with resistant phenotypes .
3. Synthesis of Poly (N-Propargylthiourea)
- Application Summary: Butyl isothiocyanate has been used in the synthesis and characterization of Poly (N-Propargylthiourea) .
- Methods of Application: The specific methods of application are not detailed in the available resources .
- Results: The specific results are not detailed in the available resources .
4. Synthesis of 2-Aminobenzothiazoles
- Application Summary: Butyl isothiocyanate has been used in the synthesis of 2-Aminobenzothiazoles via Copper (I)-Catalyzed Cross-Coupling with Part-Per-Million Catalyst Loadings .
- Methods of Application: The specific methods of application are not detailed in the available resources .
- Results: The specific results are not detailed in the available resources .
5. Health Benefits
- Application Summary: Studies have revealed that isothiocyanates, including butyl isothiocyanate, encompass a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects, the potential to treat neurological disorders, and regulation of thyroid gland function .
- Methods of Application: The specific methods of application are not detailed in the available resources .
- Results: The specific results are not detailed in the available resources .
6. Biofumigation Against Plant Parasitic Nematodes
- Application Summary: Butyl isothiocyanate has been used in biofumigation to control plant parasitic nematodes . Biofumigation is a method that uses naturally occurring compounds to manage soil-borne pests .
- Methods of Application: The specific methods of application are not detailed in the available resources .
- Results: Isothiocyanates, including butyl isothiocyanate, are toxic to a range of soil-borne pests and pathogens, including nematodes and fungi .
7. Food Industry Applications
- Application Summary: Butyl isothiocyanate is used in the food industry for its unique flavor and antimicrobial properties . It is found in wasabi, horseradish, salad dressings, and gives onion and garlic notes, as well as tropical fruit nuances .
- Methods of Application: It can be added to food as a flavoring agent . It is also used in food packaging films due to its antimicrobial properties .
- Results: The use of butyl isothiocyanate in food products can enhance flavor and extend shelf life due to its antimicrobial properties .
8. Cancer Treatment
- Application Summary: Butyl isothiocyanate has been studied for its potential to suppress the growth and proliferation of gemcitabine- and cisplatin-resistant bladder cancer cell lines .
- Methods of Application: The specific methods of application are not detailed in the available resources .
- Results: The study found that butyl isothiocyanate and other isothiocyanates significantly inhibited growth, proliferation, and clone formation of all tumor cell lines (sensitive and resistant). They also observed alterations of both the CDK–cyclin axis and the Akt–mTOR signaling pathway .
9. Chemical Industry
- Application Summary: Butyl isothiocyanate is used in the chemical industry for various purposes . It acts as a vital intermediate in the synthesis of various chemical compounds . It participates in reactions to form ureas, carbamates, and other derivatives, which are further utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals . It has also been used as a capping reagent to immobilize the functionalized derivative of Oregon Green 514 molecular switch on a preformed amino self-assembled monolayer .
- Methods of Application: The specific methods of application are not detailed in the available resources .
- Results: The specific results are not detailed in the available resources .
Safety And Hazards
Propriétés
IUPAC Name |
1-isothiocyanatobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-2-3-4-6-5-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMQQADUEULBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060467 | |
| Record name | 1-Isothiocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; Strong irritating green aroma | |
| Record name | Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
168.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Isothiocyanatobutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.952-0.958 | |
| Record name | Butyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1552/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Butyl isothiocyanate | |
CAS RN |
592-82-5 | |
| Record name | Butyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isothiocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y31800S6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isothiocyanatobutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



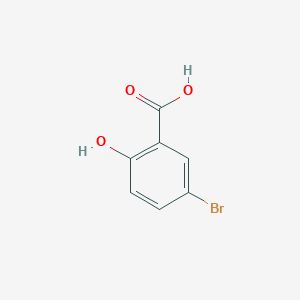
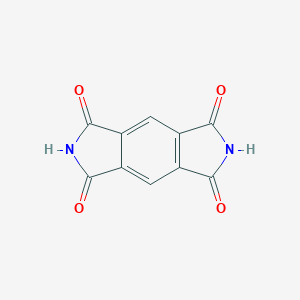
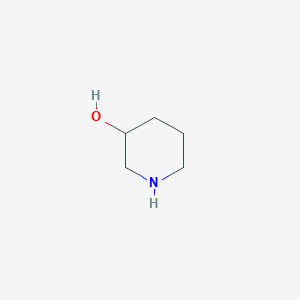
![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)
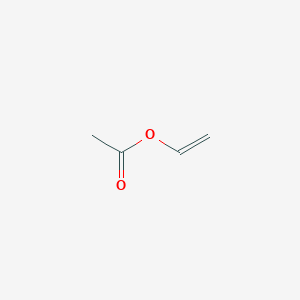
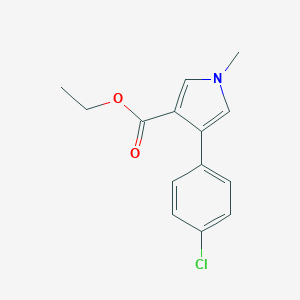
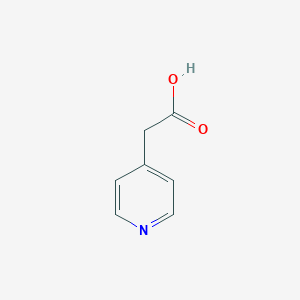
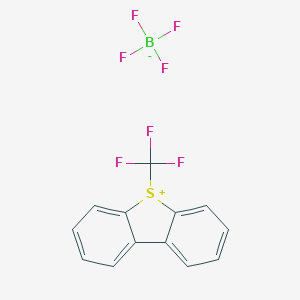
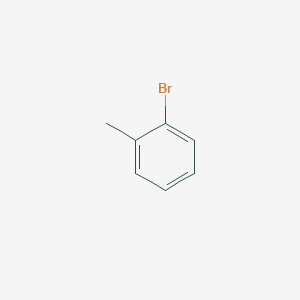
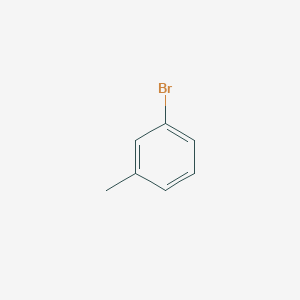
![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)
